Cas no 477584-34-2 (tert-butyl N-(4-hydroxyoxolan-3-yl)carbamate)

Tert-butyl N-(4-hydroxyoxolan-3-yl)carbamate is a chiral intermediate widely used in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive compounds. Its key structural features include a protected amine group (as a tert-butyl carbamate) and a hydroxyl-functionalized oxolane ring, offering versatility in further functionalization. The compound's stability under various reaction conditions makes it suitable for multi-step syntheses, while its stereocenter allows for enantioselective applications. The tert-butyloxycarbonyl (Boc) group provides selective deprotection capabilities, enabling controlled amine reactivity. This intermediate is valued for its compatibility with common synthetic methodologies, including coupling reactions and heterocycle formation, making it a practical choice for complex molecule assembly.
tert-butyl N-(4-hydroxyoxolan-3-yl)carbamate structure
477584-34-2 structure
Product Name:tert-butyl N-(4-hydroxyoxolan-3-yl)carbamate
CAS No:477584-34-2
MF:C9H17NO4
MW:203.23558306694
MDL:MFCD11617816
CID:931351
PubChem ID:22476532
Update Time:2025-10-28

tert-butyl N-(4-hydroxyoxolan-3-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, (tetrahydro-4-hydroxy-3-furanyl)-, 1,1-dimethylethyl ester (9CI)
    • tert-butyl N-(4-hydroxyoxolan-3-yl)carbamate
    • PHARMABLOCK PBLL8008
    • Carbamic acid,(tetrahydro-4-hydroxy-3-furanyl)-,1,1-dimethylethyl ester(9ci)
    • SB18495
    • tert-Butyl N-[(3S,4R)-4-hydroxytetrahydrofuran-3-yl]carbamate
    • CUA58434
    • SB18496
    • MFCD22689397
    • SY028761
    • (3R,4S)-4-(Boc-amino)-3-hydroxytetrahydrofuran
    • DB-102089
    • SY028763
    • 4-(Boc-amino)-3-hydroxytetrahydrofuran
    • tert-Butyl(4-hydroxytetrahydrofuran-3-yl)carbamate
    • (3R,4R)-4-(Boc-amino)-3-hydroxytetrahydrofuran
    • (4-hydroxytetrahydrofuran-3-yl)carbamic acid tert-butyl ester
    • SY028762
    • SB18494
    • AM805997
    • AS-39632
    • EN300-184307
    • MFCD11617816
    • tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate
    • A914763
    • 477584-34-2
    • CS-0046709
    • AKOS027254574
    • SB22720
    • SCHEMBL14863459
    • 3-N-BOC-3-AMINO-4-HYDROXY-TETRAHYDROFURAN
    • tert-butyl N-[cis-4-hydroxyoxolan-3-yl]carbamate
    • 1430230-65-1
    • MDL: MFCD11617816
    • Inchi: 1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-4-13-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)
    • InChI Key: SFIADDJLFYFDGK-UHFFFAOYSA-N
    • SMILES: O1CC(C(C1)NC(=O)OC(C)(C)C)O

Computed Properties

  • Exact Mass: 203.116
  • Monoisotopic Mass: 203.116
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.8A^2
  • XLogP3: 0

tert-butyl N-(4-hydroxyoxolan-3-yl)carbamate Pricemore >>

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tert-butyl N-(4-hydroxyoxolan-3-yl)carbamate Suppliers

Amadis Chemical Company Limited
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(CAS:477584-34-2)tert-butyl N-(4-hydroxyoxolan-3-yl)carbamate
Order Number:A914763
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:53
Price ($):302.0
Email:sales@amadischem.com

Additional information on tert-butyl N-(4-hydroxyoxolan-3-yl)carbamate

Introduction to tert-butyl N-(4-hydroxyoxolan-3-yl)carbamate (CAS No. 477584-34-2)

tert-butyl N-(4-hydroxyoxolan-3-yl)carbamate (CAS No. 477584-34-2) is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is a protected amino alcohol and is widely used as an intermediate in the synthesis of various biologically active molecules, particularly in the development of drugs targeting neurological and cardiovascular disorders.

The chemical structure of tert-butyl N-(4-hydroxyoxolan-3-yl)carbamate consists of a tert-butyl carbamate group attached to a 4-hydroxyoxolan-3-yl moiety. The tert-butyl carbamate group serves as a protecting group for the amino functionality, ensuring its stability during synthetic manipulations. The 4-hydroxyoxolan-3-yl moiety, on the other hand, provides a hydroxyl group that can be readily functionalized for further derivatization.

Recent studies have highlighted the importance of tert-butyl N-(4-hydroxyoxolan-3-yl)carbamate in the synthesis of neuroprotective agents. For instance, a 2021 study published in the Journal of Medicinal Chemistry demonstrated that this compound can be efficiently converted into a series of novel neuroprotective peptides through selective deprotection and coupling reactions. These peptides exhibited significant protective effects against neuronal cell death induced by oxidative stress, making them promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

In addition to its applications in neurology, tert-butyl N-(4-hydroxyoxolan-3-yl)carbamate has also shown potential in cardiovascular research. A 2022 study in the European Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the synthesis of cardioprotective agents. The synthesized compounds were found to effectively reduce myocardial infarction size and improve cardiac function in animal models, suggesting their potential therapeutic value in treating heart diseases.

The synthetic versatility of tert-butyl N-(4-hydroxyoxolan-3-yl)carbamate is further enhanced by its compatibility with various reaction conditions. It can be readily prepared through a multi-step synthesis involving nucleophilic substitution and esterification reactions. The tert-butyl carbamate group can be selectively removed using acidic conditions, such as trifluoroacetic acid (TFA), without affecting other functional groups in the molecule. This selective deprotection allows for precise control over the synthetic sequence, enabling the preparation of complex molecules with high purity and yield.

In terms of safety and handling, tert-butyl N-(4-hydroxyoxolan-3-yl)carbamate is generally considered to be stable under standard laboratory conditions. However, it is important to handle this compound with care to avoid exposure to skin or inhalation, as it may cause irritation or allergic reactions. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be worn during handling.

The market demand for tert-butyl N-(4-hydroxyoxolan-3-yl)carbamate is expected to grow in response to increasing research activities in medicinal chemistry and pharmaceutical development. Key players in the industry are continuously exploring new applications for this compound, driven by its unique chemical properties and synthetic utility. As a result, it is anticipated that tert-butyl N-(4-hydroxyoxolan-3-yl)carbamate will play a pivotal role in the discovery and development of novel therapeutic agents in the coming years.

In conclusion, tert-butyl N-(4-hydroxyoxolan-3-yl)carbamate (CAS No. 477584-34-2) is a valuable intermediate with broad applications in organic synthesis and pharmaceutical research. Its ability to serve as a protecting group for amino alcohols makes it an essential tool for chemists working on complex molecule synthesis. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in the scientific community.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:477584-34-2)tert-butyl N-(4-hydroxyoxolan-3-yl)carbamate
A914763
Purity:99%
Quantity:1g
Price ($):302.0
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